Cas no 536704-70-8 (2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide)

2-{3-(4-メチルフェニル)-4-オキソ-3H,4H,5H-ピリミド[5,4-b]インドール-2-イルスルファニル}-N-(オキソラン-2-イル)メチルアセトアミドは、複雑なピリミドインドール骨格を有する高機能化合物です。その分子構造は、4-メチルフェニル基とオキソラン環が結合したユニークな設計となっており、高い分子多様性と特異的な生物活性が期待されます。特に、硫黄原子を含むスルファニル基とアセトアミド部位が分子間相互作用に寄与し、医薬品中間体や生物学的標的化合物としての応用可能性を有しています。結晶性や安定性に優れた物性を示すため、精密有機合成や創薬研究における有用な素材として注目されています。

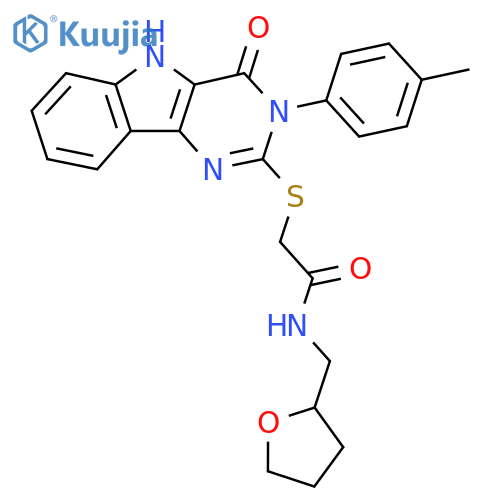

536704-70-8 structure

商品名:2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide

2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide 化学的及び物理的性質

名前と識別子

-

- 2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide

- F0580-0223

- AKOS002054342

- 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide

- AKOS021703572

- Oprea1_846798

- 2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

- 536704-70-8

- 2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide

-

- インチ: 1S/C24H24N4O3S/c1-15-8-10-16(11-9-15)28-23(30)22-21(18-6-2-3-7-19(18)26-22)27-24(28)32-14-20(29)25-13-17-5-4-12-31-17/h2-3,6-11,17,26H,4-5,12-14H2,1H3,(H,25,29)

- InChIKey: UBWIQKHYJWZFOW-UHFFFAOYSA-N

- ほほえんだ: S(CC(NCC1CCCO1)=O)C1=NC2C3C=CC=CC=3NC=2C(N1C1C=CC(C)=CC=1)=O

計算された属性

- せいみつぶんしりょう: 448.15691181g/mol

- どういたいしつりょう: 448.15691181g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 32

- 回転可能化学結合数: 6

- 複雑さ: 739

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 112Ų

- 疎水性パラメータ計算基準値(XlogP): 4

2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0580-0223-10μmol |

2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |

536704-70-8 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0580-0223-5mg |

2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |

536704-70-8 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0580-0223-25mg |

2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |

536704-70-8 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0580-0223-20mg |

2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |

536704-70-8 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0580-0223-4mg |

2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |

536704-70-8 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0580-0223-1mg |

2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |

536704-70-8 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0580-0223-5μmol |

2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |

536704-70-8 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0580-0223-10mg |

2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |

536704-70-8 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0580-0223-2μmol |

2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |

536704-70-8 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0580-0223-30mg |

2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |

536704-70-8 | 90%+ | 30mg |

$119.0 | 2023-05-17 |

2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide 関連文献

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582

536704-70-8 (2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide) 関連製品

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量